molecular formula C20H19ClN4O2S B2713044 7-chloro-3-[3-(4-methylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422528-87-8

7-chloro-3-[3-(4-methylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B2713044
CAS No.: 422528-87-8
M. Wt: 414.91
InChI Key: NTFAEJHQVRBWJL-UHFFFAOYSA-N
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Description

7-Chloro-3-[3-(4-methylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one is a quinazolinone derivative characterized by a 7-chloro substituent on the quinazolin-4-one core, a 4-methylpiperazine-1-carbonyl group attached to a phenyl ring at position 3, and a sulfanylidene (thione) group at position 2. Its molecular formula is C20H19ClN4O2S (CAS: 422528-87-8) . The compound is structurally related to eszopiclone intermediates but is identified as a process impurity during eszopiclone synthesis due to unintended acylation of intermediates with 4-methylpiperazine-1-carbonyl chloride hydrochloride . Its polar nature and structural similarity to eszopiclone make it challenging to remove during purification .

Properties

CAS No.

422528-87-8

Molecular Formula

C20H19ClN4O2S

Molecular Weight

414.91

IUPAC Name

7-chloro-3-[3-(4-methylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C20H19ClN4O2S/c1-23-7-9-24(10-8-23)18(26)13-3-2-4-15(11-13)25-19(27)16-6-5-14(21)12-17(16)22-20(25)28/h2-6,11-12H,7-10H2,1H3,(H,22,28)

InChI Key

NTFAEJHQVRBWJL-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(=O)C2=CC(=CC=C2)N3C(=O)C4=C(C=C(C=C4)Cl)NC3=S

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-3-[3-(4-methylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one typically involves multiple steps. One common method includes the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Chlorine Atom: Chlorination of the quinazolinone core can be performed using reagents such as thionyl chloride or phosphorus oxychloride.

    Attachment of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, often using piperazine derivatives and appropriate coupling agents.

    Formation of the Sulfanylidene Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

7-chloro-3-[3-(4-methylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the quinazolinone core can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced quinazolinone derivatives.

    Substitution Products: Various substituted quinazolinone derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and bacterial infections due to its bioactive properties.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 7-chloro-3-[3-(4-methylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Structural Differences Biological Activity/Application Source (Evidence ID)
7-Chloro-3-(4-(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-p-tolylquinazolin-4(3H)-one (Compound 23) - p-Tolyl group at position 2
- 4-(3-(4-chlorophenyl)dihydroisoxazolyl)phenyl at position 3
Potent antihypertensive activity (α1-adrenergic receptor blockade); prolonged action in rat models
7-Chloro-3-(4-(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-(4-methoxyphenyl)quinazolin-4(3H)-one (Compound 24) - 4-Methoxyphenyl at position 2
- Same dihydroisoxazolylphenyl group at position 3
Similar antihypertensive activity to Compound 23; no heart rate effects
7-Chloro-3-(2-methoxy-5-methylphenyl)-2-sulfanylquinazolin-4(3H)-one - 2-Methoxy-5-methylphenyl at position 3
- Lacks piperazine substituent
No explicit activity reported; structural simplification of the parent compound
Albaconazole - Difluorophenyl and triazole groups at position 3
- Hydroxypropyl chain
Antifungal agent (CAS-187949-02-6); targets fungal cytochrome P450 enzymes

Key Observations :

  • The presence of 4-methylpiperazine-1-carbonyl in the target compound distinguishes it from antihypertensive analogues (Compounds 23, 24), which instead feature dihydroisoxazolylphenyl groups .
  • Albaconazole demonstrates how quinazolinone derivatives can be tailored for antifungal applications by introducing triazole and fluorophenyl moieties .

Piperazine-Containing Analogues

Table 2: Piperazine Derivatives in Pharmacologically Active Compounds

Compound Name Structural Features Activity/Application Source (Evidence ID)
7-Chloro-3-[3-(4-phenylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one - 4-Phenylpiperazine instead of 4-methylpiperazine Not explicitly reported; phenylpiperazine is common in antipsychotics and antidepressants
1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone - Chloroethanone linked to phenylpiperazine Intermediate for piperazine-based drugs (antidepressants, antifungals)

Key Observations :

  • Substituting 4-methylpiperazine with 4-phenylpiperazine alters receptor binding profiles, as phenylpiperazine derivatives are often associated with CNS activity (e.g., antipsychotics) .

Heterocyclic Analogues with Anticonvulsant Activity

Table 3: Anticonvulsant Chroman-4-one Derivatives

Compound Name Structural Features Activity Source (Evidence ID)
7-Chloro-3-(1H-imidazol-1-yl)chroman-4-one - Imidazole at position 3
- Chroman-4-one core
Delays seizures in PTZ-induced models; protects against mortality
3-(1H-1,2,4-Triazol-1-yl)chroman-4-one - Triazole at position 3 Anticonvulsant activity in lithium pilocarpine models

Key Observations :

    Biological Activity

    7-Chloro-3-[3-(4-methylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one is a synthetic compound belonging to the quinazoline family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties, supported by relevant research findings and data.

    Chemical Structure and Properties

    The molecular formula of this compound is C20H19ClN4O2SC_{20}H_{19}ClN_{4}O_{2}S with a molecular weight of 414.9 g/mol. The compound features a chloro group, a piperazine moiety, and a quinazolinone structure, which are key to its biological activity.

    PropertyValue
    Molecular FormulaC20H19ClN4O2S
    Molecular Weight414.9 g/mol
    IUPAC NameThis compound
    PurityTypically ≥ 95%

    Anticancer Activity

    Research has demonstrated that quinazoline derivatives exhibit significant anticancer properties. In particular, studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines.

    Case Study: Cancer Cell Line Testing
    A study evaluating a series of hybrid molecules containing quinazoline structures reported that several derivatives exhibited notable cytostatic activity against human cancer cell lines. For example, compounds derived from similar structures showed GI50 values ranging from 0.05 to 0.95 µM, indicating potent anticancer activity .

    Antimicrobial Activity

    In addition to its anticancer properties, this compound may also exhibit antimicrobial effects. The structural components of quinazolines have been linked to antibacterial and antifungal activities.

    Antibacterial Activity Testing
    A synthesis study involving various quinazoline derivatives indicated significant antibacterial activity against strains such as Bacillus subtilis and Salmonella typhi. The synthesized compounds demonstrated varying degrees of effectiveness, suggesting potential applications in treating bacterial infections .

    Structure–Activity Relationship (SAR)

    Understanding the structure–activity relationship is crucial for optimizing the biological efficacy of quinazoline derivatives. Modifications to the piperazine and phenyl groups can enhance or diminish activity levels.

    Key Findings:

    • Chloro Substituents: The presence of chloro groups has been associated with increased potency against certain cancer cell lines.
    • Piperazine Moiety: The integration of piperazine enhances solubility and bioavailability, contributing to improved pharmacological profiles.
    • Sulfanylidene Group: This functional group plays a significant role in the overall biological activity by potentially interacting with various biological targets.

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